![molecular formula C11H20ClNO2 B1490097 2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one CAS No. 2098122-90-6](/img/structure/B1490097.png)
2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one, also known as 2C-E, is a synthetic psychedelic drug of the phenethylamine and piperidine classes. It was first synthesized in the 1970s by Alexander Shulgin and is used in scientific research for its psychostimulant and hallucinogenic effects. It has a relatively low toxicity profile compared to other psychedelics and is considered to be one of the safer psychedelics to experiment with.
Scientific Research Applications
Detoxication Pathways
Research on chloroprene, a related compound to 2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one, indicates its metabolism involves glutathione and epoxide hydrolase in liver microsomes, leading to the formation of several glutathione conjugates. This suggests potential applications in studying detoxication pathways for similar compounds (Munter et al., 2003).
Synthesis and Antinociceptive Activity
Derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine, which shares structural similarities with 2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one, have been synthesized and tested for analgesic properties. This research highlights the potential application of 2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one in the development of new analgesic compounds (Rádl et al., 2010).
Nucleoside Protection in Synthesis
The use of 1-aryl-4-alkoxypiperidin-4-yl groups, closely related to 2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one, for protecting the 2′-hydroxy functions in oligoribonucleotide synthesis has been explored. This indicates a possible application in the protection of sensitive functional groups during the chemical synthesis of biologically important molecules (Lloyd et al., 2000).
Environmental Chemistry
The synthesis of 1-Chloro-1,2-benziodoxol-3(1H)-one, an environmentally friendly oxidant, from related chlorinated precursors suggests the relevance of 2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one in the development of green chemistry applications (Li & Zhang, 2009).
Cyclic Diguanylic Acid Synthesis
The compound has been utilized as a protecting group in the synthesis of 3′,5′-cyclic diguanylic acid, showcasing its utility in the field of nucleic acid chemistry and potential application in the synthesis of cyclic dinucleotides (Yan & Lopez Aguilar, 2007).
properties
IUPAC Name |
2-chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-10(12)11(14)13-7-5-9(6-8-13)15-4-2/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMGCTJOOJXPFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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